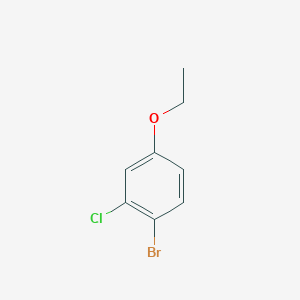

1-Bromo-2-chloro-4-ethoxybenzene

説明

1-Bromo-2-chloro-4-ethoxybenzene (CAS: 313545-43-6) is a substituted aromatic compound featuring bromine, chlorine, and ethoxy groups at positions 1, 2, and 4 of the benzene ring, respectively. Its molecular formula is C₈H₈BrClO, with a molecular weight of 247.51 g/mol. The compound is primarily utilized in industrial and scientific research, though specific regulatory listings (e.g., TSCA, EINECS) are absent, indicating its specialized use . The ethoxy group confers moderate electron-donating effects, while bromine and chlorine act as electron-withdrawing substituents, influencing its reactivity in electrophilic substitution and cross-coupling reactions.

特性

IUPAC Name |

1-bromo-2-chloro-4-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVFYQVZTTUBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627946 | |

| Record name | 1-Bromo-2-chloro-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313545-43-6 | |

| Record name | 1-Bromo-2-chloro-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

1-Bromo-2-chloro-4-ethoxybenzene can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2-chlorobromobenzene with ethyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Another method involves the direct acylation of 2-chlorobromobenzene with phenetole in the presence of trifluoroacetic anhydride and boron trifluoride etherate as a catalyst. This method is more environmentally friendly and provides a more effective synthesis strategy .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes as mentioned above. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable.

化学反応の分析

Types of Reactions

1-Bromo-2-chloro-4-ethoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions where the bromine or chlorine atoms are substituted by other electrophiles.

Nucleophilic Aromatic Substitution (NAS): The compound can undergo NAS reactions, especially in the presence of strong nucleophiles and under high-temperature conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and other electrophiles. The reactions are typically carried out in the presence of a Lewis acid catalyst.

Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are usually conducted at elevated temperatures.

Major Products Formed

Substitution Products: Depending on the reaction conditions and reagents used, the major products formed can include various substituted benzene derivatives.

科学的研究の応用

1-Bromo-2-chloro-4-ethoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of biochemical pathways and interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-Bromo-2-chloro-4-ethoxybenzene in chemical reactions involves the formation of intermediates such as arenium ions in electrophilic aromatic substitution reactions. The compound’s bromine and chlorine substituents influence the reactivity and orientation of the reactions, making it a valuable intermediate in organic synthesis .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers

4-Bromo-2-chloro-1-ethoxybenzene (CAS: 279261-80-2)

- Structure : Bromine (position 4), chlorine (position 2), ethoxy (position 1).

- Implications: Positional isomerism alters electronic distribution.

1-(2-Bromoethoxy)-4-chlorobenzene (CAS: 2033-76-3)

- Structure : A brominated ethoxy chain (-OCH₂CH₂Br) attached to position 1, with chlorine at position 3.

- Implications : The bromine on the ethoxy side chain introduces distinct reactivity, such as susceptibility to nucleophilic substitution at the brominated carbon, unlike the target compound’s aromatic bromine .

Substituent Variants

4-Bromo-2-ethoxy-1-methylbenzene (CAS: 33839-11-1)

- Structure : Methyl (position 1) replaces chlorine.

- Implications : The methyl group’s electron-donating effect increases electron density at the ring, enhancing susceptibility to electrophilic attack compared to the electron-withdrawing chlorine in the target compound .

1-Bromo-2,3-difluoro-4-methoxybenzene (CAS: 121219-03-2)

- Structure : Difluoro (positions 2,3) and methoxy (position 4) substituents.

- The smaller methoxy group may reduce steric hindrance compared to ethoxy .

Functional Group Variants

4-Bromo-2-chlorobenzonitrile (CAS: 154607-01-9)

Comparative Data Table

生物活性

1-Bromo-2-chloro-4-ethoxybenzene is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The presence of electron-withdrawing and electron-donating groups allows it to participate in nucleophilic substitution reactions, which can lead to the formation of reactive intermediates. These intermediates may interact with cellular targets, leading to various biological effects.

Key Mechanisms:

- Nucleophilic Substitution : The bromine and chlorine atoms can be replaced by nucleophiles, influencing the compound's reactivity and biological interactions.

- Electrophilic Aromatic Substitution : The compound can undergo electrophilic substitution, which may alter its biological properties.

- Covalent Bond Formation : It can form covalent bonds with nucleophiles, potentially affecting enzyme activity or receptor binding.

Biological Activities

Research has indicated various biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that halogenated compounds can exhibit antimicrobial properties. The presence of bromine and chlorine is often linked to increased potency against bacteria and fungi.

- Anticancer Potential : Some derivatives of halogenated aromatic compounds have been investigated for their ability to inhibit cancer cell proliferation. The specific mechanisms may involve interference with DNA synthesis or apoptosis pathways.

- Enzyme Inhibition : There is evidence that certain halogenated compounds can act as enzyme inhibitors, affecting metabolic pathways in various organisms.

Case Studies

-

Antimicrobial Efficacy :

A study investigated the antimicrobial properties of several halogenated compounds, including this compound. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.Compound Minimum Inhibitory Concentration (MIC) This compound 32 µg/mL Control (no treatment) N/A -

Anticancer Activity :

Another study explored the effects of halogenated benzene derivatives on cancer cell lines. This compound was shown to induce apoptosis in breast cancer cells (MCF7), with IC50 values indicating effective cytotoxicity.Cell Line IC50 (µM) MCF7 15 HeLa 20

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。